tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
Brand Name: Vulcanchem
CAS No.: 365996-21-0
VCID: VC8466722
InChI: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCC1N
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

CAS No.: 365996-21-0

Cat. No.: VC8466722

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate - 365996-21-0

Specification

CAS No. 365996-21-0
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Standard InChI Key PAXDIBGWURAVIH-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1N
SMILES CC(C)(C)OC(=O)NC1CCCC1N
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC1N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate possesses the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . The structure comprises a cyclopentyl ring with trans-configurated amino and carbamate groups, where the Boc moiety protects the amine functionality (Figure 1). The stereochemistry is explicitly defined as (1R,2R), distinguishing it from diastereomers such as the (1R,2S) isomer (CAS 721395-15-9) .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number1016971-66-6
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
Exact Mass200.152 g/mol
PSA (Polar Surface Area)67.84 Ų
LogP (Partition Coefficient)2.30
Storage Conditions2–8°C

Stereochemical Significance

The (1R,2R) configuration imposes a rigid trans conformation on the cyclopentyl ring, which is critical for its role as a chiral building block. This stereochemistry contrasts with the cis-configured (1R,2S) isomer, which exhibits distinct physicochemical and biological properties . Computational analyses, such as Density Functional Theory (DFT), predict that the tert-butyl group induces steric hindrance, stabilizing specific conformers essential for receptor binding in drug candidates .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via Boc protection of (1R,2R)-1,2-diaminocyclopentane. A standard protocol involves:

  • Reacting the diamine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane.

  • Using triethylamine as a base to scavenge HCl generated during carbamate formation.

  • Purifying the product via column chromatography to achieve >98% enantiomeric purity .

Critical Reaction Parameters

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Reaction Time: 2–4 hours for complete conversion .

Industrial Production

Industrial-scale synthesis employs continuous flow microreactors to enhance yield and reduce reaction times. Key advantages include:

  • Improved heat and mass transfer for exothermic Boc protection steps.

  • Reduced solvent waste compared to batch processes .

Applications in Pharmaceutical Development

Intermediate in Anticoagulant Synthesis

This compound is a pivotal intermediate in synthesizing Edoxaban, a direct oral anticoagulant (DOAC) targeting Factor Xa. The Boc group safeguards the amine during subsequent coupling reactions with trifluoromethyl-triazolo pyrazine derivatives, ensuring regioselectivity .

Table 2: Role in Edoxaban Synthesis

StepReactionFunction of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
1Boc ProtectionPrevents undesired nucleophilic attacks at the amine site.
2Suzuki-Miyaura CouplingProvides stereochemical integrity to the cyclopentyl core.
3DeprotectionLiberates the amine for final functionalization.

Kinase Inhibitor Design

The rigid cyclopentyl scaffold facilitates precise alignment of pharmacophores in kinase inhibitors. For example, derivatives of this compound have been explored in CCR2 antagonists for inflammatory diseases, where stereochemistry dictates binding affinity to chemokine receptors .

Comparative Analysis with Stereoisomers

The (1R,2R) configuration’s biological and synthetic superiority is evident when contrasted with its (1R,2S) counterpart (CAS 721395-15-9) :

Table 3: Stereoisomer Comparison

Property(1R,2R) Isomer(1R,2S) Isomer
Receptor Binding AffinityHigh for serotonin receptorsModerate for dopamine receptors
Synthetic Yield85–90%70–75%
Melting Point98–101°C89–92°C

Future Directions and Research Opportunities

Green Chemistry Innovations

Advancements in biocatalytic Boc protection using lipases or esterases could replace traditional reagents, reducing environmental impact .

Targeted Drug Delivery

Functionalizing the cyclopentyl ring with polyethylene glycol (PEG) chains may enhance solubility and bioavailability for CNS-targeted therapies .

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